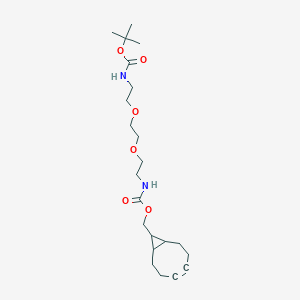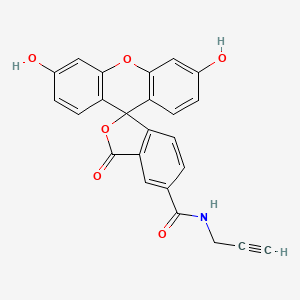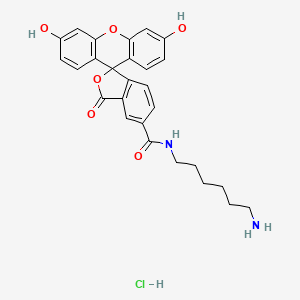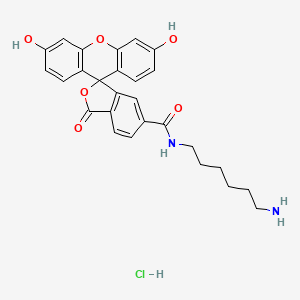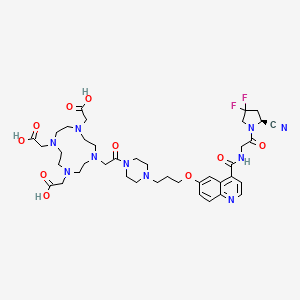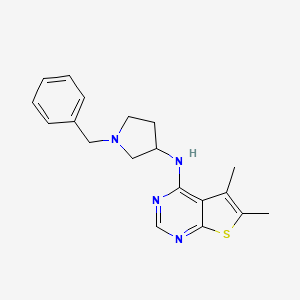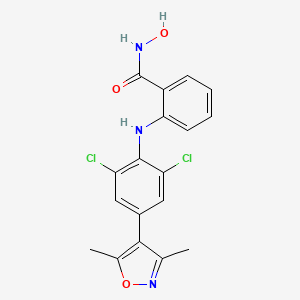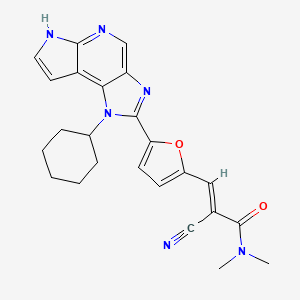
FM-381
Vue d'ensemble
Description
FM-381 est un inhibiteur covalent réversible puissant de la Janus kinase 3 (JAK3). Il a une CI50 de 127 pM pour JAK3, avec une sélectivité 410, 2700 et 3600 fois supérieure à celle de la Janus kinase 1 (JAK1), de la Janus kinase 2 (JAK2) et de la tyrosine kinase 2 (TYK2), respectivement . Ce composé est particulièrement important dans le domaine de l'immunologie en raison de son rôle dans l'inhibition de JAK3, qui est cruciale pour le développement des cellules immunitaires compétentes .
Méthodes De Préparation
FM-381 est synthétisé par une série de réactions chimiques impliquant la formation d'une liaison covalente avec la Cys909 unique en position +7 du gardien dans JAK3 . La voie de synthèse implique généralement l'utilisation de divers réactifs et catalyseurs dans des conditions contrôlées pour assurer la formation du produit souhaité. Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle .
Analyse Des Réactions Chimiques
FM-381 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut subir des réactions d'oxydation, ce qui peut modifier sa structure chimique et son activité.
Réduction : Les réactions de réduction peuvent également modifier this compound, affectant potentiellement ses propriétés inhibitrices.
Substitution : this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Industrie : This compound est utilisé dans le développement de nouveaux médicaments ciblant JAK3 et les voies associées.
Mécanisme d'action
This compound exerce ses effets en ciblant la Cys909 unique en position +7 du gardien dans JAK3. Cette interaction entraîne l'inhibition de l'activité de JAK3, ce qui affecte à son tour la voie de signalisation JAK-STAT. La voie JAK-STAT est cruciale pour la transmission des signaux des récepteurs des cytokines au noyau, où ils régulent l'expression des gènes. En inhibant JAK3, this compound perturbe cette voie de signalisation, entraînant des changements dans la fonction et le développement des cellules immunitaires .
Applications De Recherche Scientifique
FM-381 has a wide range of scientific research applications, including:
Mécanisme D'action
FM-381 exerts its effects by targeting the unique Cys909 at the gatekeeper position +7 in JAK3. This interaction results in the inhibition of JAK3 activity, which in turn affects the JAK-STAT signaling pathway. The JAK-STAT pathway is crucial for the transmission of signals from cytokine receptors to the nucleus, where they regulate gene expression. By inhibiting JAK3, this compound disrupts this signaling pathway, leading to changes in immune cell function and development .
Comparaison Avec Des Composés Similaires
FM-381 est unique par sa forte sélectivité pour JAK3 par rapport aux autres kinases. Les composés similaires comprennent :
Tofacitinib : Un inhibiteur de JAK1/3 avec une sélectivité inférieure à celle de this compound.
FM-479 : Un contrôle inactif pour this compound sans activité sur JAK3 ou d'autres kinases. La forte sélectivité et la puissance de this compound en font un outil précieux pour l'étude des fonctions spécifiques à JAK3 et le développement de thérapies ciblées.
Propriétés
IUPAC Name |
(E)-2-cyano-3-[5-(3-cyclohexyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27)/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMZWYLOARVASY-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does FM-381 interact with JAK3 and what are the downstream effects of this interaction?
A: this compound selectively targets JAK3, a tyrosine kinase involved in immune signaling. It achieves this selectivity by binding to a unique arginine pocket near the ATP binding site of JAK3, a feature not found in other JAK isoforms [, ]. This interaction inhibits JAK3 activity, thereby disrupting downstream signaling pathways reliant on JAK3, such as the JAK/STAT pathway [, ].
Q2: What are the structural characteristics of this compound that contribute to its selectivity for JAK3?
A: The selectivity of this compound for JAK3 stems from its unique structural features. Specifically, a nitrile substituent present in this compound interacts with arginine residues in JAK3, inducing the formation of a novel binding pocket []. This arginine pocket is absent in other JAK isoforms, explaining the high selectivity of this compound for JAK3 over other kinases [].
Q3: What research has been conducted on improving the pharmacokinetic properties of this compound and similar compounds?
A: Initial studies indicated that this compound and related compounds suffered from limitations in uptake and exposure in vivo due to metabolic instability of side groups interacting with the JAK3 selectivity pocket []. To address this, researchers explored modifications to the compound structure, including conjugation to macrolide scaffolds with medium chain linkers. This strategy successfully stabilized the compounds, improved their transport to organs, and prolonged their tissue half-lives while preserving JAK3 affinity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


